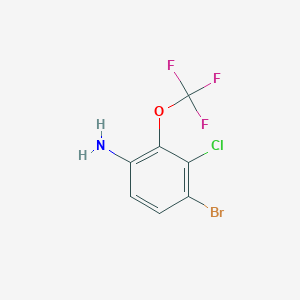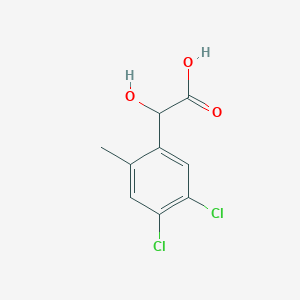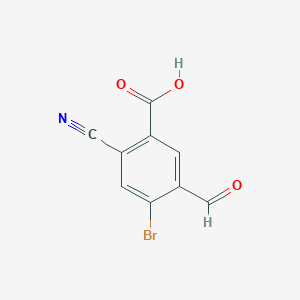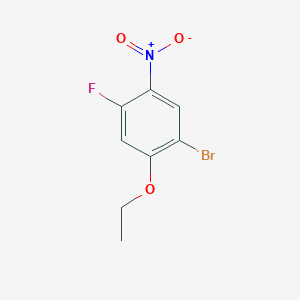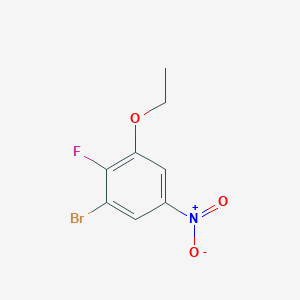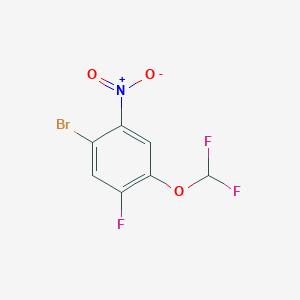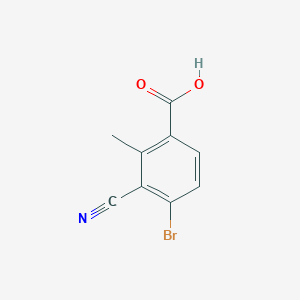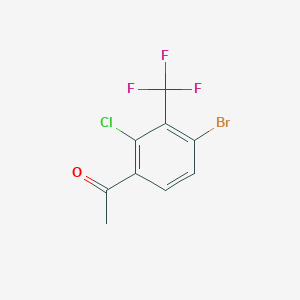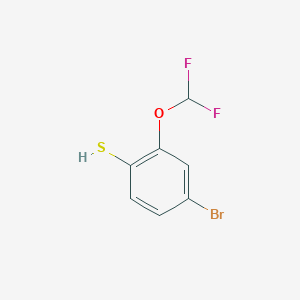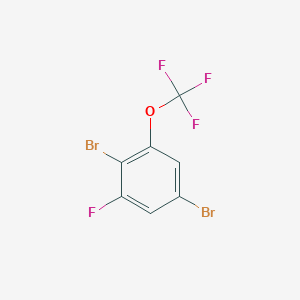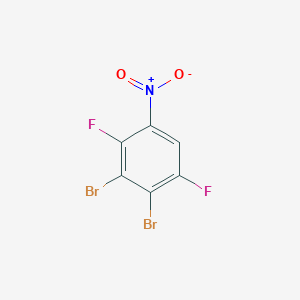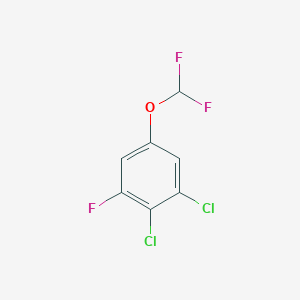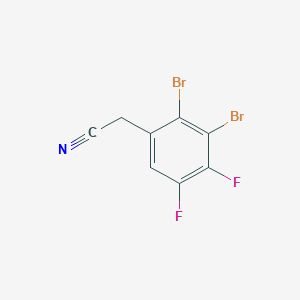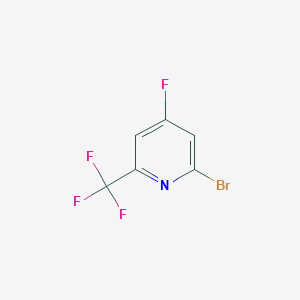
2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
“2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3BrF3N . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of “2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine” involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . This compound is also synthesized from 2-Chloro-4-(trifluoromethyl)pyridine .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine” is represented by the SMILES string FC(F)(F)c1ccnc(Br)c1 . The InChI key for this compound is WZVHLUMAQLUNTJ-UHFFFAOYSA-N .Chemical Reactions Analysis
“2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
This compound has a boiling point of 84-85 °C/14 mmHg and a density of 1.827 g/mL at 25 °C . The refractive index is n20/D 1.478 .Scientific Research Applications
Spectroscopic and Optical Studies
- Spectroscopic Characterization : 5-Bromo-2-(trifluoromethyl)pyridine, a similar compound, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These techniques are crucial for understanding the molecular structure and properties of such compounds (Vural & Kara, 2017).
Chemical Synthesis and Catalysis
- Catalytic Efficiencies : In the context of heteroarylation of amines with bromopyridines, the use of 2-bromo-4-(trifluoromethyl)pyridine and similar compounds has been investigated, demonstrating their utility in chemical synthesis (Lyakhovich et al., 2019).
Complex Synthesis and Metal-Ligand Studies
- Synthesis of Complex Ligands : Compounds like 2-bromo-4-fluoro-6-(trifluoromethyl)pyridine are used in the synthesis of complex ligands, demonstrating their importance in the preparation of intricate chemical structures (Benhamou et al., 2011).
High-Pressure Chemical Reactions
- Reactivity under High-Pressure : The reactivity of 2-halogenopyridines, including bromo- and fluoro-pyridines, under high-pressure conditions has been studied, highlighting the unique chemical behaviors of these compounds under different physical conditions (Matsumoto, Ikemi-Kono, & Uchida, 1978).
Pharmaceutical and Biological Applications
- Antimicrobial and DNA Interaction Studies : The antimicrobial activities and DNA interaction properties of similar bromo- and fluoro-substituted pyridines have been investigated, indicating potential applications in pharmaceutical and biological research (Vural & Kara, 2017).
Radiochemistry and Radiopharmaceuticals
- Synthesis of Radiolabelled Compounds : The synthesis of meta-substituted fluoropyridines, including the use of pyridine N-oxides, has been explored for applications in radiopharmaceuticals, showcasing the compound's relevance in medical imaging and diagnostic techniques (Brugarolas et al., 2016).
Safety And Hazards
“2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Trifluoromethylpyridines, including “2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
2-bromo-4-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-2-3(8)1-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGFBCGPTOBXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



